molecular formula C18H18ClNO8S B286179 methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No. B286179
M. Wt: 443.9 g/mol
InChI Key: MLAOLYAKCMHONP-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate, also known as CM-101, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis and is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects
methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In animal models of inflammation, methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers. In animal models of cancer, methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. In animal models of neurodegenerative diseases, methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.

Future Directions

There are several future directions for research on methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate. One direction is to further elucidate its mechanism of action, which could help to identify new therapeutic targets and improve the design of lab experiments. Another direction is to explore its potential use in combination with other drugs or therapies, which could enhance its efficacy and reduce potential side effects. Finally, further studies are needed to evaluate the safety and efficacy of methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in human clinical trials.

Synthesis Methods

The synthesis of methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves the reaction of 3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzaldehyde with 2,4-thiazolidinedione in the presence of a base and a catalyst. The resulting product is then treated with methyl iodide to yield the final compound, methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate.

Scientific Research Applications

Methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been studied for its potential use in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer research, methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory therapy, methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.

properties

Molecular Formula

C18H18ClNO8S

Molecular Weight

443.9 g/mol

IUPAC Name

methyl 2-[(5E)-5-[[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C18H18ClNO8S/c1-4-27-15(22)9-28-16-11(19)5-10(6-12(16)25-2)7-13-17(23)20(18(24)29-13)8-14(21)26-3/h5-7H,4,8-9H2,1-3H3/b13-7+

InChI Key

MLAOLYAKCMHONP-NTUHNPAUSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC)OC

SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)CC(=O)OC)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)CC(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.